2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid
Overview
Description
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid is a chemical compound that features a thiazole ring, a tert-butoxycarbonyl (Boc) protecting group, and a carboxylic acid functional group. This compound is of interest in organic synthesis and pharmaceutical research due to its structural complexity and potential biological activity.
Mechanism of Action
Target of Action
Compounds with a similar structure, such as 2-aminothiazoles, have been associated with various biological activities, including anticancer, antioxidant, antimicrobial, and anti-inflammatory activities .
Mode of Action
For instance, some 2-aminothiazoles have been found to inhibit bacterial enzymes involved in peptidoglycan synthesis, leading to bacterial cell death .
Biochemical Pathways
Based on the known activities of similar compounds, it can be inferred that the compound may interact with multiple pathways related to its biological activities .
Pharmacokinetics
The compound’s tert-butoxycarbonyl (boc) group can be deprotected under mild acidic conditions to form the free amine , which may influence its bioavailability.
Result of Action
Compounds with similar structures have shown moderate antiproliferative activity , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid typically involves multiple steps:
Thiazole Synthesis: : The thiazole ring can be synthesized through the reaction of a suitable halide with thiourea.
Boc Protection: : The amino group is protected using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP).
Carboxylation: : The carboxylic acid group is introduced through a carboxylation reaction, often using reagents like carbon dioxide under pressure.
Industrial Production Methods
In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions are optimized for yield and purity. This might involve the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques to achieve pharmaceutical-grade quality.
Chemical Reactions Analysis
Types of Reactions
2-(1-((tert-Butoxycarbonyl)amino)ethyl)thiazole-5-carboxylic acid can undergo various chemical reactions:
Oxidation: : The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: : The carboxylic acid group can be reduced to alcohols or aldehydes.
Substitution: : The Boc group can be removed using strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Common Reagents and Conditions
Oxidation: : Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: : Reducing agents like lithium aluminium hydride (LiAlH4) or borane (BH3).
Substitution: : Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl).
Major Products Formed
Oxidation: : Thiazole sulfoxides or sulfones.
Reduction: : Thiazole alcohols or aldehydes.
Substitution: : Deprotected amine derivatives.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: : Used as a building block in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: : Investigated for its use in drug development, particularly in targeting specific biological pathways.
Industry: : Employed in the production of specialty chemicals and materials.
Comparison with Similar Compounds
This compound is unique due to its combination of a thiazole ring, Boc protecting group, and carboxylic acid functionality. Similar compounds might include:
Thiazole derivatives: : Other thiazole-based compounds without the Boc group.
Boc-protected amines: : Compounds with Boc protection but different core structures.
Carboxylic acids: : Compounds with carboxylic acid groups but different heterocyclic structures.
Properties
IUPAC Name |
2-[1-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-1,3-thiazole-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O4S/c1-6(13-10(16)17-11(2,3)4)8-12-5-7(18-8)9(14)15/h5-6H,1-4H3,(H,13,16)(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICDURVYGDQEDNK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC=C(S1)C(=O)O)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
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